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Compound of Interest

Compound Name: 4-Amino-3-methoxybenzonitrile

Cat. No.: B112118 Get Quote

For researchers, scientists, and drug development professionals, unambiguous structural

confirmation of novel or synthesized compounds is a critical step in the research and

development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary

analytical technique for the elucidation of molecular structures. This guide provides a

comprehensive comparison of predicted Nuclear Magnetic Resonance (NMR) data for 4-
Amino-3-methoxybenzonitrile with experimental data from structurally related analogs to

facilitate its structural verification.

Data Presentation: A Comparative Analysis
While experimental NMR data for 4-Amino-3-methoxybenzonitrile is not readily available in

the surveyed literature, its expected ¹H and ¹³C NMR chemical shifts can be reliably predicted.

These predictions are based on the well-established effects of amino (-NH₂), methoxy (-OCH₃),

and nitrile (-CN) substituents on the chemical shifts of aromatic protons and carbons. To

support these predictions, the experimental NMR data for two closely related, commercially

available compounds, 4-aminobenzonitrile and 3-methoxybenzonitrile, are presented for direct

comparison.

¹H NMR Data Comparison

The predicted ¹H NMR spectrum of 4-Amino-3-methoxybenzonitrile is expected to show

three distinct signals in the aromatic region, a singlet for the methoxy group protons, and a
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broad singlet for the amino group protons. The substitution pattern dictates a specific splitting

pattern for the aromatic protons.
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Compound
Proton
Assignment

Predicted/E
xperimental
Chemical
Shift (δ,
ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

4-Amino-3-

methoxybenz

onitrile

(Predicted)

H-2 ~7.15 d 1H ~2.0

H-5 ~6.30 d 1H ~8.2

H-6 ~7.20 dd 1H ~8.2, 2.0

-OCH₃ ~3.85 s 3H -

-NH₂ ~4.50 br s 2H -

4-

Aminobenzon

itrile

(Experimental

)[1]

H-2, H-6 7.37 d 2H 6.8

H-3, H-5 6.64 d 2H 6.8

-NH₂ 4.32 br s 2H -

3-

Methoxybenz

onitrile

(Experimental

)[2]

H-2 7.23 d 1H 8.0

H-4, H-6 7.13 d 2H 8.0

H-5 7.37 t 1H 8.0

-OCH₃ 3.83 s 3H -

¹³C NMR Data Comparison
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The predicted ¹³C NMR spectrum for 4-Amino-3-methoxybenzonitrile will display signals for

the six aromatic carbons, the nitrile carbon, and the methoxy carbon. The chemical shifts are

influenced by the electron-donating effects of the amino and methoxy groups and the electron-

withdrawing nature of the nitrile group.
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Compound Carbon Assignment
Predicted/Experimental
Chemical Shift (δ, ppm)

4-Amino-3-methoxybenzonitrile

(Predicted)
C-1 ~98

C-2 ~114

C-3 ~148

C-4 ~151

C-5 ~113

C-6 ~125

-CN ~120

-OCH₃ ~56

4-Aminobenzonitrile

(Experimental)[1]
C-1 99.5

C-2, C-6 133.7

C-3, C-5 114.4

C-4 150.8

-CN 120.4

3-Methoxybenzonitrile

(Experimental)
C-1 112.9

C-2 116.6

C-3 159.4

C-4 119.1

C-5 130.1

C-6 124.2

-CN 118.6

-OCH₃ 55.3
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Experimental Protocols
To acquire high-quality NMR spectra for the structural confirmation of 4-Amino-3-
methoxybenzonitrile, the following experimental protocol is recommended.

Sample Preparation

Weigh approximately 5-10 mg of the solid sample.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

in a clean, dry 5 mm NMR tube.

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid

dissolution.

¹H NMR Acquisition Parameters

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

Spectral Width: Approximately 12-15 ppm, centered around 6 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64 scans, depending on the sample concentration.

Temperature: 298 K.

¹³C NMR Acquisition Parameters

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker

instruments).

Spectral Width: Approximately 200-220 ppm, centered around 110 ppm.
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Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 to 4096 scans, depending on sample concentration.

Temperature: 298 K.

Data Processing

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase and baseline correct the resulting spectra.

Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an

internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Calibrate the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

Workflow for Structural Confirmation
The logical process for confirming the structure of 4-Amino-3-methoxybenzonitrile using

NMR spectroscopy is outlined in the following diagram.
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Caption: Workflow for NMR-based structure confirmation of 4-Amino-3-methoxybenzonitrile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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